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Compound of Interest

Compound Name: 4-Ethylcyclohexanol

Cat. No.: B027859

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 4-Ethylcyclohexanol (C8H160), a substituted cyclohexanol of interest in various
chemical research domains. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular
structure and chemical properties.

Spectroscopic Data Summary

The structural elucidation of 4-Ethylcyclohexanol is supported by a combination of
spectroscopic techniques. Each method provides unique information about the molecule's
atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. For 4-Ethylcyclohexanol, both *H and 3C NMR data are crucial for confirming the
presence and connectivity of the ethyl and cyclohexanol moieties.

Table 1: *H NMR Spectroscopic Data for 4-Ethylcyclohexanol (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~35-4.1 Multiplet 1H H-1 (CH-OH)
Cyclohexyl protons
_ (H-2, H-3, H-4, H-5,
~1.0-2.0 Multiplet 10H
H-6) and CH: of ethyl
group
~0.8-1.0 Triplet 3H CHs of ethyl group
Variable Singlet 1H OH

Note: Actual chemical shifts and coupling constants can vary depending on the solvent,
concentration, and the specific isomer (cis/trans). The data presented is a generalized
prediction based on typical values for similar structures.

Table 2: 13C NMR Spectroscopic Data for trans-4-Ethylcyclohexanol

Chemical Shift (8) ppm Assighment
70.0 C-1 (CH-OH)
42.9 C-4

35.8 C-3,C-5

32.2 C-2,C-6

28.9 CHz (ethyl)
12.1 CHs (ethyl)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 4-Ethylcyclohexanol is characterized by

the presence of a hydroxyl group and aliphatic C-H bonds.
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Table 3: Key IR Absorption Bands for 4-Ethylcyclohexanol

Wavenumber ) ) . ]
Intensity Vibration Functional Group
(cm™)
~3350 Strong, Broad O-H Stretch Alcohol
~2920 Strong C-H Stretch sp3 C-H
~2850 Strong C-H Stretch sp3 C-H
~1450 Medium C-H Bend CH2
~1060 Strong C-O Stretch Secondary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural analysis. The electron ionization (EI)
mass spectrum of 4-Ethylcyclohexanol shows a molecular ion peak and several characteristic
fragment ions.

Table 4: Major Peaks in the Mass Spectrum of 4-Ethylcyclohexanol

miz Relative Intensity Possible Fragment
128 ~5% [M]* (Molecular lon)
110 ~20% [M - H20]*

99 ~30% [M - C2Hs]*

81 ~100% [CeHs]*

57 ~85% [CaHs]*

43 ~70% [CsH7]*

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may vary depending on the instrumentation and
experimental goals.

NMR Spectroscopy

Sample Preparation:

o A solution of 4-Ethylcyclohexanol is prepared by dissolving approximately 10-20 mg of the
compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs).

e The solution is transferred to a 5 mm NMR tube.

H NMR Spectroscopy:

e Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e Technique: Proton NMR.

e Parameters:

Number of scans: 16-64

[e]

o

Relaxation delay: 1-2 seconds

[¢]

Pulse width: 30-45 degrees

o

Spectral width: 0-12 ppm
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.
13C NMR Spectroscopy:
 Instrument: A high-resolution NMR spectrometer.
e Technique: Carbon-13 NMR with proton decoupling.

e Parameters:
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Number of scans: 512-2048

[e]

o

Relaxation delay: 2-5 seconds

[¢]

Pulse width: 30-45 degrees

[¢]

Spectral width: 0-220 ppm

[e]

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

o For aliquid sample like 4-Ethylcyclohexanol, a thin film is prepared between two salt plates
(e.g., NaCl or KBr).

FTIR Spectroscopy:

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
e Technique: Transmission.

e Parameters:

Number of scans: 16-32

o

Resolution: 4 cm—!

[¢]

[¢]

Spectral range: 4000-400 cm~1

[e]

A background spectrum of the clean salt plates is recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:
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e The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for
separation and purification, or through direct injection if it is sufficiently volatile and pure.

Electron lonization (EI) Mass Spectrometry:
e Instrument: A mass spectrometer with an electron ionization source.
e Technique: Electron Impact.
e Parameters:
o lonization energy: 70 eV
o Source temperature: 200-250 °C
o Mass range: m/z 40-400

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 4-
Ethylcyclohexanol using the described spectroscopic techniques.
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Spectroscopic Analysis of 4-Ethylcyclohexanol

Sample

4-Ethylcyclohexanol

Spectroscopic Techniques
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Structural Elucidation

: Confirmed Structure of |
4-Ethylcyclohexanol I

Click to download full resolution via product page
Caption: Workflow for the structural determination of 4-Ethylcyclohexanol.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethylcyclohexanol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b027859#spectroscopic-data-of-4-ethylcyclohexanol-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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